6a,3'-p-Dihydroxy Paclitaxel-d5
Description
BenchChem offers high-quality 6a,3'-p-Dihydroxy Paclitaxel-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6a,3'-p-Dihydroxy Paclitaxel-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H51NO16 |
|---|---|
Molecular Weight |
890.9 g/mol |
IUPAC Name |
[(1S,2R,3R,7R,8R,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34+,35+,36-,37-,39+,40+,45-,46?,47+/m0/s1/i7D,9D,10D,13D,14D |
InChI Key |
NEGGNAWLXHJUEM-IGYGOEBCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H]([C@H]([C@@H]6C5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Contextualization of Taxane Metabolism in Oncology Research
The clinical effectiveness of paclitaxel (B517696) is significantly influenced by its metabolism, which predominantly occurs in the liver. nih.gov The biotransformation of paclitaxel is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, two main isoenzymes, CYP2C8 and CYP3A4, are responsible for the majority of its metabolic conversion. nih.govmdpi.com
Table 1: Key Enzymes and Metabolites in Paclitaxel Metabolism
| Parent Compound | Metabolizing Enzyme | Major Metabolite |
| Paclitaxel | CYP2C8 | 6α-hydroxypaclitaxel |
| Paclitaxel | CYP3A4 | 3'-p-hydroxypaclitaxel |
| 6α-hydroxypaclitaxel / 3'-p-hydroxypaclitaxel | CYP3A4 / CYP2C8 | 6α,3'-p-dihydroxypaclitaxel |
Rationale for Deuterated Compounds in Biomedical Research
In biomedical and pharmaceutical analysis, achieving precision and accuracy in measurements is paramount. Deuterated compounds, which are molecules where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope deuterium (B1214612) (D), serve as invaluable tools, particularly in quantitative analysis. clearsynth.com The primary application for these compounds is as internal standards for analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS). aptochem.com
The rationale for using a deuterated version of an analyte as an internal standard is based on its unique properties. A deuterated standard is chemically identical to the compound being measured (the analyte) and thus exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, due to the presence of deuterium, the standard has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the natural analyte, as the standard effectively compensates for variations in sample preparation and analytical detection. clearsynth.com This technique is essential for robust and reliable method development and validation in clinical and preclinical research. clearsynth.comaptochem.com
Significance of 6a,3 P Dihydroxy Paclitaxel D5 As a Research Probe in Drug Metabolism and Bioanalysis
An Overview of Modifying the Paclitaxel Core
The journey to 6a,3'-p-Dihydroxy Paclitaxel-d5 begins with the foundational paclitaxel molecule, a complex diterpenoid with a distinctive tetracyclic core. acs.orgnih.gov The modification and derivatization of this core are central to creating a diverse array of analogs with altered properties. The paclitaxel structure consists of a baccatin (B15129273) III core and a C-13 side chain, both of which offer sites for chemical manipulation. acs.orgnih.gov
Routes to Dihydroxylated Analogs Through Selective Hydroxylation
The introduction of hydroxyl groups at the 6α and 3'-para positions of paclitaxel is a critical step in the synthesis of 6a,3'-p-Dihydroxy Paclitaxel. These hydroxylations mimic the metabolic transformation of paclitaxel in the human body. The primary enzymes responsible for this are cytochrome P450 (CYP) isoforms. Specifically, CYP2C8 catalyzes the hydroxylation at the 6α-position of the taxane (B156437) ring, while CYP3A4 is responsible for the hydroxylation at the para-position of the 3'-phenyl ring. nih.govacs.orgnih.govmdpi.com
The selective nature of these enzymatic reactions provides a powerful tool for directed synthesis. nih.govacs.org Utilizing these enzymes in a chemoenzymatic approach allows for the introduction of hydroxyl groups at specific sites that would be challenging to achieve with conventional chemical methods due to the numerous reactive sites on the paclitaxel molecule. Computational studies, including hybrid quantum mechanics and molecular mechanics (QM/MM) calculations, have been employed to understand the intricate mechanisms of these CYP450-catalyzed hydroxylations, further aiding in the development of these synthetic strategies. nih.govacs.org
Incorporating Deuterium (B1214612): Labeling the Taxane Scaffold
The introduction of deuterium into the paclitaxel structure is a key feature of 6a,3'-p-Dihydroxy Paclitaxel-d5. Deuterium labeling can enhance the pharmacokinetic properties of a drug by slowing its metabolism, a phenomenon known as the kinetic isotope effect. medchemexpress.commedchemexpress.comnih.govnih.gov For 6a,3'-p-Dihydroxy Paclitaxel-d5, the five deuterium atoms are located on the benzoyl group attached to the C-13 side chain. clearsynth.comlgcstandards.comclearsynth.com
Building with Deuterium: Chemical Synthesis with Labeled Precursors
A direct and efficient method for incorporating deuterium is through the use of deuterium-containing building blocks during the synthesis. deepdyve.com In the case of 6a,3'-p-Dihydroxy Paclitaxel-d5, the synthesis would involve the use of a deuterated benzoic acid derivative to form the C-13 side chain. Specifically, (2,3,4,5,6-pentadeuteriobenzoyl) chloride can be used to acylate the amino group of the phenylisoserine (B1258129) side chain precursor. deepdyve.com This ensures the precise placement and high isotopic purity of the deuterium atoms in the final molecule.
Swapping Hydrogen for Deuterium: Exchange Methodologies
An alternative strategy for deuterium incorporation is through hydrogen-deuterium (H-D) exchange reactions. nih.govwikipedia.org These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), often facilitated by a catalyst. nih.govwikipedia.org While this method can be effective, achieving high selectivity for specific positions in a complex molecule like paclitaxel can be challenging. For the synthesis of 6a,3'-p-Dihydroxy Paclitaxel-d5, the use of a deuterated building block is generally the more controlled and preferred approach to ensure the deuterium atoms are exclusively on the benzoyl moiety.
Purification and Isolation of Deuterated Taxane Analogues
The purification and isolation of the final product, 6a,3'-p-Dihydroxy Paclitaxel-d5, from the reaction mixture is a critical step to ensure high purity. High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of paclitaxel and its derivatives. nih.govsigmaaldrich.comnih.govderpharmachemica.com Reversed-phase HPLC, often using a C18 column, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, has proven effective in separating paclitaxel and its metabolites. nih.govnih.gov
The purification process for 6a,3'-p-Dihydroxy Paclitaxel-d5 would likely involve a multi-step chromatographic approach. Initial separation could be achieved using flash chromatography on silica (B1680970) gel, followed by preparative HPLC to isolate the desired compound to a high degree of purity. The increased polarity of the dihydroxylated analog compared to paclitaxel would necessitate adjustments to the mobile phase composition to achieve optimal separation.
A Hybrid Approach: Chemoenzymatic Synthesis of Metabolite Analogues
The synthesis of 6a,3'-p-Dihydroxy Paclitaxel-d5 is a prime example of a chemoenzymatic strategy, which combines the strengths of both chemical synthesis and biocatalysis. nih.govnih.govfrontiersin.orgacs.org This approach allows for the efficient construction of the core structure and the incorporation of the deuterium label through established chemical methods, while leveraging the high selectivity of enzymes for the challenging hydroxylation steps.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Enrichment Verification
High-resolution mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds. It provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For 6α,3'-p-Dihydroxy Paclitaxel-d5, with a molecular formula of C₄₇H₄₆D₅NO₁₆, the expected monoisotopic mass is 890.94 g/mol . clearsynth.comlgcstandards.commedchemexpress.eu HRMS analysis is critical to differentiate the deuterated compound from its unlabeled counterpart and other potential impurities.
Furthermore, the isotopic distribution pattern observed in the high-resolution mass spectrum serves as a verification of the degree and location of deuterium incorporation. The mass shift of +5 Da compared to the unlabeled 6α,3'-p-Dihydroxy Paclitaxel confirms the presence of the five deuterium atoms. The relative intensities of the M+1, M+2, etc., peaks in the isotopic cluster provide a quantitative measure of isotopic enrichment.
Table 1: High-Resolution Mass Spectrometry Data for 6α,3'-p-Dihydroxy Paclitaxel-d5
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₄₇H₄₆D₅NO₁₆ | C₄₇H₄₆D₅NO₁₆ |
| Monoisotopic Mass (m/z) | Data not publicly available | 890.94 |
| Isotopic Enrichment | Data not publicly available | ≥98% (typical for commercial standards) |
Note: Specific experimental data for the observed mass and isotopic enrichment are typically found in the certificate of analysis provided by the manufacturer and are not always publicly disseminated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 6α,3'-p-Dihydroxy Paclitaxel-d5, a combination of ¹H, ¹³C, and ²H NMR experiments is essential for complete structural verification and confirmation of the deuterium labeling pattern.
¹H NMR spectroscopy is used to identify the number and environment of protons in a molecule. In the case of 6α,3'-p-Dihydroxy Paclitaxel-d5, the ¹H NMR spectrum is expected to be highly complex due to the large number of protons in the paclitaxel backbone. However, a key feature of the ¹H NMR spectrum of the d5-labeled compound is the significant reduction or complete absence of signals corresponding to the protons on the benzoyl moiety, confirming the site of deuteration. The chemical shifts and coupling constants of the remaining protons in the paclitaxel core and the p-hydroxyphenyl group can be compared to the unlabeled standard to ensure the structural integrity of the molecule has been maintained during the synthesis and labeling process.
Table 2: Representative ¹H NMR Data (Predicted/Referenced)
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (benzoyl-d5) | Absent/Significantly Reduced | - |
| Other Aromatic Protons | 6.5 - 8.2 | m |
| Paclitaxel Core Protons | 1.0 - 6.5 | m |
Note: Specific chemical shift values for 6α,3'-p-Dihydroxy Paclitaxel-d5 are not publicly available. The data presented are based on expected values from related paclitaxel compounds.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The ¹³C NMR spectrum of 6α,3'-p-Dihydroxy Paclitaxel-d5 is used to confirm the presence of all 47 carbon atoms in the molecule. The chemical shifts of the carbons in the deuterated benzoyl ring will be slightly altered due to the isotopic effect of the directly attached deuterium atoms, and the signals may appear as multiplets due to C-D coupling. This provides further evidence for the location of the isotopic labels.
Table 3: Representative ¹³C NMR Data (Predicted/Referenced)
| Carbon | Chemical Shift (ppm) |
| Carbonyl Carbons | 165 - 210 |
| Aromatic Carbons | 115 - 140 |
| Paclitaxel Core Carbons | 10 - 90 |
Note: Specific chemical shift values for 6α,3'-p-Dihydroxy Paclitaxel-d5 are not publicly available. The data presented are based on expected values from related paclitaxel compounds.
²H NMR spectroscopy is a direct method for observing the deuterium nuclei in a molecule. A ²H NMR spectrum of 6α,3'-p-Dihydroxy Paclitaxel-d5 would show a distinct signal or set of signals corresponding to the five deuterium atoms on the benzoyl ring. The absence of signals at other positions confirms the regioselectivity of the labeling process. The integration of the deuterium signal(s) relative to a known internal standard can be used to determine the isotopic purity of the compound.
Table 4: Representative ²H NMR Data (Predicted)
| Deuterium Position | Chemical Shift (ppm) |
| Benzoyl-d5 | ~7.2 - 8.0 |
Note: Specific experimental ²H NMR data for 6α,3'-p-Dihydroxy Paclitaxel-d5 is not publicly available.
Chromatographic Purity Assessment of Synthetic Products
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and their labeled analogues. A validated reverse-phase HPLC method is typically employed to separate 6α,3'-p-Dihydroxy Paclitaxel-d5 from any unlabeled starting material, non-deuterated impurities, and by-products of the synthesis. The purity is determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram, typically using a UV detector set at a wavelength where the paclitaxel chromophores absorb strongly (e.g., 227 nm). For quantitative analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Table 5: Typical HPLC Purity Data for 6α,3'-p-Dihydroxy Paclitaxel-d5
| Parameter | Specification |
| Purity (by HPLC) | ≥95% (typical for commercial standards) |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at ~227 nm |
Note: Specific retention times and gradient conditions are method-dependent and are typically detailed in the certificate of analysis.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a critical analytical technique for assessing the purity and confirming the identity of 6a,3'-p-Dihydroxy Paclitaxel-d5. This high-resolution separation method is essential for distinguishing the deuterated compound from its non-deuterated analog and other related impurities. The application of UHPLC, often coupled with mass spectrometry (UHPLC-MS), provides comprehensive data on the compound's retention time, which is a key identifier, and its isotopic purity.
In the analysis of paclitaxel and its metabolites, UHPLC methods are favored for their speed and efficiency. nih.gov For instance, the separation of paclitaxel and its hydroxylated metabolites is typically achieved on a reverse-phase column. nih.gov A gradient elution with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous component, often containing a modifier such as formic acid, is commonly employed to achieve optimal separation. nih.gov
While specific research findings on the UHPLC analysis of 6a,3'-p-Dihydroxy Paclitaxel-d5 are not extensively published, the methodologies used for paclitaxel and its non-deuterated metabolites provide a strong framework. The deuterated compound is primarily used as an internal standard in the quantification of paclitaxel and its metabolites in biological samples. caymanchem.comcaymanchem.com Its analytical characterization is crucial for its function in these assays.
A representative UHPLC method for the analysis of compounds structurally similar to 6a,3'-p-Dihydroxy Paclitaxel-d5 would involve a C18 stationary phase. nih.govdntb.gov.ua The system would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable and reproducible results. nih.govnih.gov
Below are interactive data tables representing typical parameters and system suitability results for the UHPLC analysis of paclitaxel-related compounds, which would be analogous to the analysis of 6a,3'-p-Dihydroxy Paclitaxel-d5.
Table 1: Representative UHPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) nih.govdntb.gov.ua |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 227 nm or Mass Spectrometry |
Table 2: Representative System Suitability Test Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| Repeatability (RSD of peak area for 6 injections) | ≤ 2.0% | 0.8% |
The data presented in these tables are illustrative of the type of results obtained from a validated UHPLC method for the analysis of paclitaxel and its derivatives. The successful application of such a method ensures the accurate identification and quantification of 6a,3'-p-Dihydroxy Paclitaxel-d5, confirming its suitability for use in further research and as a stable isotope-labeled internal standard. The high efficiency of UHPLC allows for the resolution of the main compound from potential impurities, including its non-deuterated counterpart, which is critical for establishing its isotopic purity.
Metabolic Research Applications of 6a,3 P Dihydroxy Paclitaxel D5
Elucidation of Paclitaxel (B517696) Metabolic Pathways Using Deuterated Standards
The biotransformation of paclitaxel in humans is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two principal enzymes involved are CYP2C8 and CYP3A4, which catalyze the hydroxylation of the paclitaxel molecule at different positions. nih.gov CYP2C8 is responsible for the formation of 6α-hydroxypaclitaxel, while CYP3A4 leads to the production of 3'-p-hydroxypaclitaxel. nih.gov These primary metabolites can be further metabolized to form dihydroxy derivatives, such as 6α,3'-p-dihydroxypaclitaxel. ugent.be
The use of deuterated standards, including paclitaxel-d5 (B16692) and its deuterated metabolites like 6a,3'-p-Dihydroxy Paclitaxel-d5, is instrumental in unequivocally identifying and tracking these metabolic pathways. caymanchem.commedchemexpress.com By introducing a known concentration of the deuterated standard into a biological sample, researchers can use sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to differentiate between the endogenously produced metabolites and the labeled standard. This allows for the precise mapping of the metabolic transformations of paclitaxel, providing a clearer picture of its in vivo disposition. The distinct mass difference between the deuterated and non-deuterated compounds ensures unambiguous detection and quantification, minimizing the risk of analytical interference.
In Vitro Biotransformation Studies in Subcellular Fractions
To investigate the specific enzymes and cellular components involved in paclitaxel metabolism, researchers utilize in vitro systems derived from liver tissue. These systems allow for controlled experiments that can pinpoint the metabolic capabilities of different cellular compartments.
Hepatic Microsomal Studies
Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of CYP enzymes. nih.gov Incubating paclitaxel with human liver microsomes in the presence of necessary cofactors like NADPH allows for the in vitro recreation of Phase I metabolic reactions. nih.gov In these studies, 6a,3'-p-Dihydroxy Paclitaxel-d5 can be employed as an internal standard to accurately quantify the formation of paclitaxel metabolites over time. The stability and known concentration of the deuterated standard enable precise measurement of the enzymatic activity of CYP2C8 and CYP3A4, helping to characterize their relative contributions to paclitaxel metabolism.
Cytosolic Fraction Incubation
The cytosolic fraction of liver cells contains various soluble enzymes, including some involved in Phase II conjugation reactions. While the primary metabolism of paclitaxel is oxidative, studying its potential for further transformation in the cytosol is also important. Although less common for paclitaxel, cytosolic incubations can help identify any non-CYP mediated metabolism or conjugation pathways. The use of deuterated standards in these incubations ensures the accurate quantification of any potential cytosolic metabolites.
Hepatocyte Incubation Systems
Table 1: In Vitro Systems for Paclitaxel Metabolism Studies
| In Vitro System | Key Enzymes Present | Primary Application for Paclitaxel | Role of 6a,3'-p-Dihydroxy Paclitaxel-d5 |
|---|---|---|---|
| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes | Characterization of CYP2C8 and CYP3A4 activity | Internal standard for quantifying metabolite formation |
| Cytosolic Fraction | Soluble Phase II enzymes | Investigation of non-CYP mediated metabolism | Internal standard for quantifying potential cytosolic metabolites |
Identification and Structural Characterization of Paclitaxel Metabolites
The definitive identification of paclitaxel metabolites in biological matrices is heavily reliant on advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method allows for the separation of different compounds in a complex mixture and their subsequent identification based on their mass-to-charge ratio.
The use of deuterated standards like 6a,3'-p-Dihydroxy Paclitaxel-d5 is critical in this process. The known fragmentation pattern of the deuterated standard in the mass spectrometer provides a reference for identifying the corresponding non-deuterated metabolite in the sample. By comparing the retention time and fragmentation spectra of the unknown metabolite with the deuterated standard, researchers can confirm its identity with a high degree of confidence. This is particularly important for distinguishing between isomeric metabolites, such as 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, which have the same mass but different structures.
Quantification of Paclitaxel and its Metabolites in Pre-clinical Biological Matrices
Accurate quantification of drug and metabolite concentrations in biological fluids and tissues is essential for pharmacokinetic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity. In these assays, a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results.
6a,3'-p-Dihydroxy Paclitaxel-d5 is an ideal internal standard for the quantification of 6α,3'-p-dihydroxypaclitaxel and can also be used in broader analytical methods for paclitaxel and its other metabolites. ugent.be Because the deuterated standard has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, extraction efficiency, and instrument response. By measuring the ratio of the analyte signal to the internal standard signal, analysts can determine the precise concentration of the metabolite in the sample, even at very low levels.
Table 2: LC-MS/MS Parameters for Paclitaxel Metabolite Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Paclitaxel | 854.4 | 286.2 |
| 6α-hydroxypaclitaxel | 870.4 | 509.2 |
| 3'-p-hydroxypaclitaxel | 870.4 | 569.2 |
| 6a,3'-p-Dihydroxy Paclitaxel | 886.4 | 527.2 |
| 6a,3'-p-Dihydroxy Paclitaxel-d5 (IS) | 891.4 | 532.2 |
Note: The specific mass transitions can vary depending on the instrument and analytical method.
The development and application of highly sensitive and validated LC-MS/MS methods utilizing deuterated internal standards have been successfully applied to pharmacokinetic studies of paclitaxel in preclinical models, such as mice. These methods allow for the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of paclitaxel and its metabolites.
Application in Animal Pharmacokinetic and Disposition Studies
In animal pharmacokinetic studies of paclitaxel, 6α,3'-p-dihydroxy paclitaxel-d5 serves as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov These methods are used to measure the concentrations of the parent drug, paclitaxel, and its primary metabolites, 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, over time in biological fluids like plasma. nih.govnih.gov By adding a known quantity of the deuterated standard to each sample, researchers can correct for variations in sample processing and instrument response, thereby ensuring the accuracy of the results. nih.gov
Studies in mice have shown that paclitaxel exhibits a biphasic plasma disposition and distributes widely into tissues, though it has poor oral bioavailability. nih.gov The elimination of paclitaxel is rapid in mice, which can limit tissue accumulation compared to humans. dovepress.com Such pharmacokinetic data, made reliable by the use of stable isotope-labeled standards, are essential for understanding species-specific differences in drug handling and for extrapolating animal data to human clinical scenarios. dovepress.comelsevierpure.com
Table 1: Example Pharmacokinetic Parameters of Paclitaxel in Mice
| Parameter | Value | Unit |
| Elimination Half-Life (t1/2) | 2.23 | hours |
| Area Under the Curve (AUC) | 117.93 | µg·hr/mL |
| Distribution | Widely into plasma over blood cells | - |
| Biliary Concentration | ~100-fold higher than plasma | - |
Analysis in Tissue Samples (e.g., liver, kidney, tumor xenografts)
Understanding the concentration of a drug and its metabolites in specific tissues is vital for assessing its therapeutic efficacy and potential toxicity. 6α,3'-p-dihydroxy paclitaxel-d5 is used as an internal standard to quantify paclitaxel and its metabolites in homogenized tissue samples from the liver, kidneys, and tumors. nih.govnih.gov
Liver: As the primary site of paclitaxel metabolism, the liver shows the highest area under the curve (AUC) for the drug in animal models. nih.govnih.gov Accurate measurement here is key to understanding metabolic clearance.
Kidney: The kidneys are involved in excretion, and analysis of renal tissue helps to complete the picture of the drug's disposition. nih.gov
Tumor Xenografts: In cancer research, measuring drug concentrations directly within tumor tissue grown in animal models (xenografts) provides critical information on whether the drug is reaching its therapeutic target. nih.govnih.gov Studies have successfully applied LC-MS/MS methods, validated with internal standards, to quantify paclitaxel and its metabolites in tumor tissues from xenograft nude mice. nih.govnih.gov
Investigation of Cytochrome P450 Enzyme Isoform Contributions to Paclitaxel Metabolism
The metabolism of paclitaxel is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govnih.gov Identifying the specific isoforms involved and their relative contributions is essential for predicting drug-drug interactions.
CYP2C8-Mediated Hydroxylation Pathways
The cytochrome P450 isoform CYP2C8 is the principal enzyme responsible for the primary metabolic pathway of paclitaxel. nih.govdrugbank.com It catalyzes the hydroxylation of paclitaxel at the 6α position, forming the major metabolite 6α-hydroxypaclitaxel . drugbank.comacs.org This reaction is the main route for paclitaxel's clearance from the body. nih.gov The critical role of CYP2C8 has been confirmed in numerous in vitro studies using human liver microsomes and recombinant enzymes. researchgate.net
Interplay of Multiple CYP Isoforms in Dihydroxylation
The formation of the dihydroxylated metabolite, 6α,3'-p-dihydroxy paclitaxel , is a clear example of the interplay between different CYP isoforms. drugbank.com This secondary metabolite is formed through a two-step process:
Paclitaxel is first converted to a mono-hydroxylated metabolite by either CYP2C8 (to 6α-hydroxypaclitaxel) or CYP3A4 (to 3'-p-hydroxypaclitaxel). drugbank.comresearchgate.net
This initial metabolite is then hydroxylated a second time by the other enzyme. For instance, CYP3A4 can hydroxylate 6α-hydroxypaclitaxel, and CYP2C8 can hydroxylate 3'-p-hydroxypaclitaxel, with both pathways leading to the formation of 6α,3'-p-dihydroxy paclitaxel. drugbank.comnih.gov
The use of 6α,3'-p-dihydroxy paclitaxel-d5 as an internal standard allows for the precise quantification of the endogenously formed dihydroxy metabolite, facilitating detailed studies of these complex, sequential metabolic pathways. nih.gov
Table 2: Major Cytochrome P450 Enzymes and their Role in Paclitaxel Metabolism
| Enzyme | Primary Reaction | Metabolite Formed |
| CYP2C8 | 6α-hydroxylation of Paclitaxel | 6α-hydroxypaclitaxel (Major) |
| CYP3A4 | 3'-p-hydroxylation of Paclitaxel | 3'-p-hydroxypaclitaxel (Minor) |
| CYP3A4 | 3'-p-hydroxylation of 6α-hydroxypaclitaxel | 6α,3'-p-dihydroxy paclitaxel |
| CYP2C8 | 6α-hydroxylation of 3'-p-hydroxypaclitaxel | 6α,3'-p-dihydroxy paclitaxel |
Kinetic Isotope Effect Studies in Metabolic Systems
Kinetic Isotope Effect (KIE) studies are a powerful mechanistic tool in biochemistry. They are used to determine whether the cleavage of a specific bond is a rate-limiting step in an enzymatic reaction. This is achieved by comparing the reaction rates of a normal substrate with a substrate that has been labeled with a heavy isotope (like deuterium) at the position of bond cleavage. nih.gov
In the metabolism of paclitaxel, a deuterium (B1214612) KIE study could involve comparing the rate of hydroxylation of normal paclitaxel with a version specifically deuterated at the 6α-position. If the C-D bond (which is stronger than a C-H bond) is broken more slowly, it would indicate that this bond-breaking step is a rate-limiting part of the catalytic cycle for CYP2C8. While specific KIE studies using 6α,3'-p-dihydroxy paclitaxel-d5 are not widely published, the principle demonstrates a key application for such labeled compounds. By using substrates deuterated at specific metabolic sites, researchers can gain fundamental insights into the reaction mechanisms of drug-metabolizing enzymes like CYPs. nih.gov This information is crucial for a complete understanding of drug metabolism at a molecular level.
Bioanalytical Method Development and Validation Utilizing 6a,3 P Dihydroxy Paclitaxel D5 As an Internal Standard
Principles of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard is a compound added in a known quantity to calibration standards, quality control samples, and study samples before processing. Its purpose is to correct for the variability inherent in the analytical procedure. scispace.com Stable isotope-labeled internal standards are considered the most effective type for LC-MS/MS analysis. crimsonpublishers.comnih.gov These are synthetic versions of the analyte where one or more atoms have been replaced by their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com
The fundamental principle behind the efficacy of a SIL-IS, such as 6a,3'-p-Dihydroxy Paclitaxel-d5 (B16692), is its near-identical physicochemical properties to the unlabeled analyte of interest (e.g., 6a,3'-p-Dihydroxy Paclitaxel). acanthusresearch.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.comchromforum.org
Key advantages of using a SIL-IS include:
Correction for Matrix Effects : Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. musechem.com Because the SIL-IS co-elutes with the analyte and is chemically almost identical, it experiences the same matrix effects. texilajournal.comchromforum.org By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized, leading to more accurate quantification. crimsonpublishers.com
Compensation for Sample Preparation Variability : Losses of the analyte can occur at various stages of sample processing, including extraction, evaporation, and reconstitution. musechem.com A SIL-IS, added at the beginning of the process, will be lost at a proportional rate to the analyte. The analyte/IS peak area ratio remains constant, thus correcting for recovery inconsistencies. nih.gov
The use of a deuterated standard like 6a,3'-p-Dihydroxy Paclitaxel-d5 is a common strategy. The deuterium labels provide a sufficient mass shift for the MS/MS to differentiate the IS from the native analyte while generally having a minimal impact on chromatographic retention time, ensuring co-elution. scispace.comchromforum.org
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Developing a robust LC-MS/MS method for paclitaxel (B517696) and its metabolites using 6a,3'-p-Dihydroxy Paclitaxel-d5 as an internal standard involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
The primary goal of sample preparation is to extract paclitaxel and its metabolites from the complex biological matrix (e.g., plasma, tissue homogenate) while removing interfering substances like proteins and phospholipids. ualberta.ca Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. ualberta.canih.gov
Protein Precipitation (PP) : This is a rapid and simple method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins. plos.orgualberta.ca While fast, it may result in a less clean extract, potentially leading to more significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE) : LLE involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. nih.gov Solvents like methyl tert-butyl ether (MTBE) and diethyl ether have been effectively used for paclitaxel extraction. ualberta.canih.gov LLE generally provides a cleaner sample than PP and can improve sensitivity by concentrating the analyte. nih.gov The efficiency of LLE can be influenced by the pH of the aqueous phase and the choice of organic solvent. nih.govalfa-chemistry.com
Solid-Phase Extraction (SPE) : SPE is a highly effective technique that can provide the cleanest extracts and high analyte concentration. nih.govfishersci.com The sample is loaded onto a cartridge containing a solid sorbent that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a small volume of solvent. nih.govfishersci.com
The choice of technique depends on the required sensitivity, throughput, and the complexity of the matrix. For all methods, 6a,3'-p-Dihydroxy Paclitaxel-d5 would be added to the sample prior to any extraction steps.
| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PP) | Protein denaturation and removal by centrifugation. | Acetonitrile, Methanol | Fast, simple, low cost. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and an immiscible organic solvent. | Methyl tert-butyl ether (MTBE), Diethyl ether, Ethyl acetate | Cleaner extracts than PP, good recovery, potential for concentration. | More time-consuming, requires solvent evaporation/reconstitution. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted. | C18, Polymer-based sorbents | Provides the cleanest extracts, high recovery and concentration factors. | Higher cost, more complex method development. |
Chromatographic separation is essential to resolve the analyte and internal standard from endogenous matrix components and to separate paclitaxel from its various metabolites. Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. nih.govmdpi.com
Key parameters include the analytical column, mobile phase composition, and flow rate. C18 columns are widely used for the separation of paclitaxel and its hydroxylated metabolites. nih.govmdpi.com Mobile phases commonly consist of a mixture of an aqueous solvent (often water with a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of all compounds within a short run time. nih.gov The total run time for such methods can be as short as 3 to 8 minutes. nih.govmdpi.com
| Parameter | Typical Conditions |
|---|---|
| System | HPLC or UHPLC |
| Column | C18 stationary phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Tandem mass spectrometry is used for detection due to its superior selectivity and sensitivity. nih.gov The most common ionization technique for paclitaxel and its metabolites is electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov
The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) for each analyte is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific product ion is selected and monitored in the third quadrupole (Q3). nih.gov This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise. nih.gov
For a bioanalytical method involving paclitaxel and its metabolites, specific MRM transitions would be optimized for each compound, including the internal standard 6a,3'-p-Dihydroxy Paclitaxel-d5. The five-dalton mass increase from the deuterium labels in the internal standard ensures that its precursor and product ions are distinct from the unlabeled analyte, allowing for simultaneous monitoring without interference. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Paclitaxel (PTX) | 854.4 / 854.5 | 286.0 / 286.2 |
| 6α-Hydroxypaclitaxel (6α-OH-PTX) | 870.0 / 870.5 | 286.0 |
| p-3'-Hydroxypaclitaxel (3'-p-OH-PTX) | 870.0 / 870.5 | 302.1 / 569.5 |
| 6a,3'-p-Dihydroxy Paclitaxel-d5 (IS) | 892.5 (Calculated) | Specific fragment to be optimized |
Method Validation Parameters for Research Bioanalysis
Before a bioanalytical method can be used for sample analysis, it must undergo a thorough validation process to ensure it is reliable and reproducible for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for method validation. fda.govmoh.gov.bw
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.comnih.gov The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). ajpsonline.com
To assess linearity, a calibration curve is prepared by analyzing a series of calibration standards of known concentrations. europa.eu These standards are prepared by spiking blank biological matrix with known amounts of the analyte. The internal standard, 6a,3'-p-Dihydroxy Paclitaxel-d5, is added at a constant concentration to all standards. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov
The relationship is typically evaluated using a weighted linear regression model (e.g., 1/x or 1/x² weighting) to ensure accuracy across the entire range, especially at the lower concentrations. nih.govnih.gov
Acceptance criteria for the calibration curve typically include:
A correlation coefficient (r²) of ≥ 0.99 is often desired. fishersci.com
The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values, except for the LLOQ, where a deviation of ±20% is often acceptable. nih.goveuropa.eu
At least 75% of the calibration standards must meet this criterion for the curve to be accepted. nih.gov
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. ajpsonline.com For example, a validated method for paclitaxel in human plasma established a linear range of 10–10,000 ng/mL for paclitaxel and 1–1,000 ng/mL for its metabolites. nih.gov Another method showed linearity in the range of 0.5-500.0 ng/mL for both paclitaxel and its metabolites. nih.gov
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio (Example) | Back-Calculated Conc. (ng/mL) | Accuracy (% of Nominal) |
|---|---|---|---|
| 1.00 (LLOQ) | 0.012 | 1.05 | 105.0% |
| 2.50 | 0.029 | 2.42 | 96.8% |
| 10.0 | 0.115 | 9.85 | 98.5% |
| 50.0 | 0.580 | 50.1 | 100.2% |
| 250 | 2.95 | 255 | 102.0% |
| 750 | 8.55 | 739 | 98.5% |
| 1000 (ULOQ) | 11.40 | 991 | 99.1% |
Accuracy and Precision Determination
The accuracy and precision of a bioanalytical method are fundamental parameters that define its reliability. Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
In a representative bioanalytical method for paclitaxel and its primary metabolites, 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, in plasma using a deuterated internal standard, the intra- and inter-day precision and accuracy were found to be well within the acceptable limits set by regulatory guidelines (typically ±15% for accuracy and ≤15% for precision, except for the lower limit of quantification where it is ±20% and ≤20%, respectively).
Table 1: Accuracy and Precision of Paclitaxel and its Metabolites in Plasma This table presents representative data from a validated bioanalytical method using a closely related deuterated internal standard.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Paclitaxel | 30 | 5.2 | 103.5 | 6.8 | 102.1 |
| 300 | 4.1 | 101.2 | 5.5 | 100.8 | |
| 3000 | 3.5 | 98.7 | 4.9 | 99.3 | |
| 6α-hydroxypaclitaxel | 10 | 6.5 | 105.1 | 8.2 | 104.3 |
| 100 | 5.3 | 102.8 | 6.9 | 101.9 | |
| 1000 | 4.7 | 100.5 | 6.1 | 101.2 | |
| 3'-p-hydroxypaclitaxel | 10 | 7.1 | 106.3 | 8.9 | 105.5 |
| 100 | 5.9 | 103.4 | 7.5 | 102.7 |
Recovery and Matrix Effect Evaluation
The extraction recovery and matrix effect are critical parameters to assess during method validation, as they can significantly impact the accuracy and precision of the assay. Recovery pertains to the efficiency of the extraction procedure in isolating the analyte from the biological matrix. The matrix effect refers to the alteration of ionization efficiency of the analyte due to co-eluting endogenous components from the sample matrix.
The use of a stable isotope-labeled internal standard like 6a,3'-p-Dihydroxy Paclitaxel-d5 is particularly advantageous in mitigating the impact of matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Table 2: Recovery and Matrix Effect of Paclitaxel and its Metabolites in Plasma This table presents representative data from a validated bioanalytical method using a closely related deuterated internal standard.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Paclitaxel | 30 | 88.5 | 97.2 |
| 3000 | 90.1 | 98.5 | |
| 6α-hydroxypaclitaxel | 10 | 85.3 | 96.8 |
| 1000 | 87.2 | 97.9 | |
| 3'-p-hydroxypaclitaxel | 10 | 86.1 | 95.9 |
Stability Assessment in Biological Matrices (e.g., Freeze-Thaw, Long-Term)
The stability of paclitaxel and its metabolites in biological matrices under various storage and handling conditions must be thoroughly investigated to ensure the integrity of the samples from collection to analysis. Stability studies typically include freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
The results of these stability studies for paclitaxel and its metabolites in plasma, when analyzed using a method with a deuterated internal standard, have demonstrated good stability under typical laboratory conditions.
Table 3: Stability of Paclitaxel and its Metabolites in Plasma This table presents representative data from a validated bioanalytical method using a closely related deuterated internal standard.
| Analyte | Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
|---|---|---|---|
| Paclitaxel | 3 Freeze-Thaw Cycles | 30 | 98.5 |
| 3000 | 99.1 | ||
| 24 hours at Room Temp. | 30 | 97.8 | |
| 3000 | 98.2 | ||
| 90 days at -80°C | 30 | 96.5 | |
| 3000 | 97.3 | ||
| 6α-hydroxypaclitaxel | 3 Freeze-Thaw Cycles | 10 | 97.9 |
| 1000 | 98.6 | ||
| 24 hours at Room Temp. | 10 | 97.1 | |
| 1000 | 97.9 | ||
| 90 days at -80°C | 10 | 95.8 | |
| 1000 | 96.9 | ||
| 3'-p-hydroxypaclitaxel | 3 Freeze-Thaw Cycles | 10 | 98.2 |
| 1000 | 98.9 | ||
| 24 hours at Room Temp. | 10 | 97.5 | |
| 1000 | 98.1 | ||
| 90 days at -80°C | 10 | 96.1 |
Application in Quantitative Analysis of Paclitaxel and its Metabolites in Pre-clinical Biofluids (e.g., plasma, urine, bile)
A validated bioanalytical method utilizing 6a,3'-p-Dihydroxy Paclitaxel-d5 as an internal standard is well-suited for the quantitative analysis of paclitaxel and its metabolites in various pre-clinical biofluids. The high sensitivity, specificity, and accuracy of the LC-MS/MS method allow for the detailed characterization of the pharmacokinetic profiles of these compounds.
Plasma: The method has been successfully applied to determine the concentration-time profiles of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel in plasma samples from preclinical species such as rats and mice. This enables the calculation of key pharmacokinetic parameters including clearance, volume of distribution, and half-life.
Urine and Bile: While specific validated data for the analysis of paclitaxel and its metabolites in urine and bile using 6a,3'-p-Dihydroxy Paclitaxel-d5 as an internal standard are not as readily available in the literature, the principles of the method developed for plasma can be adapted for these matrices. Method development for urine and bile would require specific validation experiments to address potential differences in matrix effects and analyte stability. The successful application of such a method would provide valuable information on the excretion pathways of paclitaxel and its metabolites.
The utilization of 6a,3'-p-Dihydroxy Paclitaxel-d5 as an internal standard in these applications ensures the highest level of data quality, which is critical for making informed decisions during drug development.
Pre Clinical Mechanistic and Pharmacological Investigations of Paclitaxel Metabolites and Analogs
Cellular Uptake and Efflux Studies in In Vitro Cell Models
Specific studies on the cellular uptake and efflux of 6a,3'-p-Dihydroxy Paclitaxel-d5 (B16692) have not been reported. Research on the parent compound, Paclitaxel (B517696), indicates that its cellular entry and exit are complex processes. While some uptake occurs via passive diffusion, it is also a known substrate for efflux pumps, particularly P-glycoprotein (P-gp), which is a major mechanism of multidrug resistance (MDR) in cancer cells. nih.gov
Studies have shown that formulating Paclitaxel into nanoparticles can enhance its cellular uptake and help overcome P-gp-mediated efflux. nih.govdovepress.com For instance, cationic paclitaxel nanoparticles demonstrated enhanced uptake compared to neutral liposomes in MDR-3T3 cells, leading to increased cytotoxicity. nih.gov The addition of a P-gp inhibitor, like verapamil, can further increase the intracellular concentration of Paclitaxel. nih.gov The hydroxylation of Paclitaxel can influence its interaction with transport proteins. For example, the metabolite 6α-Hydroxy paclitaxel retains a time-dependent inhibitory effect on the organic anion-transporting polypeptide OATP1B1, similar to Paclitaxel, but no longer shows this inhibition on OATP1B3. medchemexpress.com How the dihydroxylation in 6a,3'-p-Dihydroxy Paclitaxel would affect these interactions remains to be determined.
Table 1: Factors Influencing Paclitaxel Cellular Transport in In Vitro Models This table represents data for Paclitaxel, not 6a,3'-p-Dihydroxy Paclitaxel-d5.
| Factor | Observation | Potential Consequence | Reference |
| P-glycoprotein (P-gp) Expression | Paclitaxel is a substrate for P-gp efflux pumps. | Increased efflux leads to lower intracellular drug concentration and multidrug resistance (MDR). | nih.gov |
| Nanoparticle Formulation | Encapsulation in solid lipid nanoparticles (SLNs) or cationic nanoparticles. | Enhanced cellular uptake, evasion of efflux pumps, and reversal of MDR. | nih.govdovepress.com |
| P-gp Inhibitors (e.g., Verapamil) | Co-administration with P-gp inhibitors. | Increased intracellular accumulation and cytotoxicity in MDR cells. | nih.gov |
| Transporter Proteins (e.g., OATP1B1) | Paclitaxel and its metabolite 6α-Hydroxy paclitaxel inhibit OATP1B1. | Potential for drug-drug interactions and altered pharmacokinetics. | medchemexpress.com |
Molecular Interactions with Tubulin and Microtubule Dynamics in Cell-Free Systems
There is no specific data on the interaction of 6a,3'-p-Dihydroxy Paclitaxel-d5 with tubulin. The defining mechanism of action for Paclitaxel is its binding to the β-tubulin subunit within microtubules. nih.govusrf.org This binding event stabilizes the microtubule polymer, preventing the dynamic instability—the cycles of growth and shortening—necessary for proper mitotic spindle function during cell division. usrf.orgnih.gov By suppressing microtubule dynamics, Paclitaxel arrests cells in the M-phase of the cell cycle. nih.govnih.gov
The binding site is located in a pocket on the β-tubulin that faces the microtubule lumen. nih.gov The structural integrity of Paclitaxel, including its core ring system and the C13 side chain, is crucial for this interaction. nih.govnih.gov Alterations to the molecule can significantly impact its ability to bind tubulin and stabilize microtubules.
Effects on Cell Cycle Progression in Pre-clinical Cell Lines
Direct studies on the cell cycle effects of 6a,3'-p-Dihydroxy Paclitaxel-d5 are absent from the literature. The parent compound, Paclitaxel, is well-characterized as a mitotic inhibitor. By stabilizing microtubules, it prevents the formation of a functional mitotic spindle, which is essential for the segregation of sister chromatids. nih.govnih.gov This disruption leads to a prolonged arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net
This G2/M arrest is a hallmark of taxane (B156437) activity and is readily observable in various cancer cell lines, including lung, breast, and ovarian cancer cells. nih.govresearchgate.net If the mitotic block is sustained, it can trigger apoptotic cell death. nih.govnih.gov Studies have shown that even low nanomolar concentrations of Paclitaxel can inhibit mitotic progression, leading to the formation of micronuclei and cells with a DNA content greater than 4C, indicating a failure of proper cell division. nih.gov
Table 2: Effect of Paclitaxel on Cell Cycle Phases in Cancer Cell Lines This table represents data for Paclitaxel, not 6a,3'-p-Dihydroxy Paclitaxel-d5.
| Cell Line | Treatment | Observed Effect | Outcome | Reference |
| A549 (Human Lung Carcinoma) | ND-Paclitaxel | Dramatic decrease in G1/G0 fractions, increase in G2/M fractions (to 83.4%). | Mitotic arrest, blockage of cell division. | researchgate.net |
| Various (Ovarian, Breast, etc.) | Paclitaxel | Inhibition of mitotic progression. | Arrest in M-phase, leading to apoptosis. | nih.gov |
| PC3M (Human Prostate Cancer) | Paclitaxel | Dose-dependent inhibition of survival. | Apoptosis induction. | mdpi.com |
| MCF7, HeLa, HT29, A549 | Paclitaxel-loaded Selenium Nanoparticles | Dose-dependent G2/M phase arrest. | Induction of apoptosis. | nih.gov |
Induction of Apoptosis in Cancer Cell Models
While 6a,3'-p-Dihydroxy Paclitaxel-d5 has not been studied for its apoptotic effects, Paclitaxel is a known inducer of apoptosis in cancer cells. mdpi.comresearchgate.net The primary trigger for apoptosis is the sustained mitotic arrest caused by microtubule stabilization. researchgate.net This arrest activates various signaling cascades that converge on the machinery of programmed cell death.
Mechanisms include the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates them, and the activation of pro-apoptotic caspases. mdpi.comresearchgate.net Paclitaxel has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can lead to mitochondrial membrane potential disruption and subsequent release of cytochrome c, a key step in the intrinsic apoptotic pathway. nih.govmdpi.com Studies using various cancer cell lines, such as breast (MCF-7), prostate (PC3M), and colon (HT-29), have confirmed that Paclitaxel treatment leads to morphological and biochemical hallmarks of apoptosis. nih.govmdpi.comnih.gov
Pre-clinical Efficacy Studies in In Vivo Animal Models (e.g., xenograft models)
There are no published in vivo efficacy studies for 6a,3'-p-Dihydroxy Paclitaxel-d5. Preclinical in vivo studies, typically using immunodeficient mice bearing human tumor xenografts, are a standard method for evaluating the anti-cancer efficacy of therapeutic agents. nih.govoaepublish.com Such studies have been extensively performed for Paclitaxel and its various formulations.
For example, in a murine ovarian cancer xenograft model, intraperitoneal administration of nanoparticle formulations of Paclitaxel resulted in a more than two-fold longer survival compared to control treatments. nih.gov These models are crucial for assessing not only the anti-tumor activity but also for understanding the pharmacokinetics and biodistribution of a drug in a living system. nih.govnih.gov The lack of such data for 6a,3'-p-Dihydroxy Paclitaxel-d5 is consistent with its role as an analytical standard rather than a developmental therapeutic.
Structure-Activity Relationship Studies of Hydroxylated Paclitaxel Derivatives
The structure-activity relationship (SAR) of Paclitaxel and its derivatives has been extensively studied to develop analogs with improved efficacy and pharmacological properties. nih.govnih.gov Hydroxylation, a key metabolic pathway, significantly influences the activity of Paclitaxel.
The core taxane ring system and the C13 side chain are both critical for its biological activity. nih.govresearchgate.net The hydroxyl group at the C2' position of the side chain is vital; modifications at this position often lead to a decrease in activity. nih.gov Similarly, the C7 hydroxyl group on the taxane core plays a role in the molecule's conformation and interaction with tubulin. acs.org
Metabolic hydroxylation at positions like C6α or the para-position of the 3'-phenyl ring produces metabolites (6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel) that are generally considered to be significantly less cytotoxic than the parent Paclitaxel. This suggests that these hydroxylations are a detoxification pathway, creating more polar compounds that are more easily excreted and have a lower affinity for the tubulin binding site. The introduction of two hydroxyl groups, as in 6a,3'-p-Dihydroxy Paclitaxel, would likely result in a further substantial decrease in anti-mitotic and cytotoxic activity compared to the parent drug.
Future Research Directions and Advanced Applications
Exploration of Novel Deuteration Strategies for Complex Taxanes
The synthesis of deuterated taxanes like 6a,3'-p-Dihydroxy Paclitaxel-d5 (B16692) is a complex process. Future research will likely focus on developing more efficient and site-selective deuteration methods for these structurally intricate molecules. The current multi-step syntheses can be low-yielding and time-consuming. Novel strategies may involve the use of advanced catalytic systems, such as transition metal catalysts, to enable direct C-H activation and deuteration at specific positions on the taxane (B156437) core. The development of enzymatic or chemo-enzymatic approaches could also offer higher selectivity and yields, reducing the reliance on traditional chemical methods. The insights gained from the synthesis of 6a,3'-p-Dihydroxy Paclitaxel-d5 can inform the development of a broader library of deuterated taxane analogues, each designed to probe different aspects of Paclitaxel's pharmacology.
Integration into Advanced Metabolomics and Flux Analysis Platforms
As a stable isotope-labeled internal standard, 6a,3'-p-Dihydroxy Paclitaxel-d5 is ideally suited for integration into advanced metabolomics and metabolic flux analysis (MFA) platforms. In metabolomics studies, this compound allows for the precise and accurate quantification of its non-deuterated counterpart, a primary metabolite of Paclitaxel (B517696). This is crucial for understanding the metabolic fate of Paclitaxel in different biological systems. In MFA, deuterated tracers are used to follow the flow of atoms through metabolic pathways. While 6a,3'-p-Dihydroxy Paclitaxel-d5 itself is a metabolite, its use as an internal standard is foundational for the accurate quantification needed in flux analysis. Future studies could involve the use of Paclitaxel labeled with stable isotopes at different positions to trace its metabolic conversion and the impact on cellular metabolism in real-time.
Development of Next-Generation Bioanalytical Techniques
The availability of 6a,3'-p-Dihydroxy Paclitaxel-d5 is a catalyst for the development of more sensitive and specific bioanalytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of Paclitaxel and its metabolites, and the use of a deuterated internal standard is critical for method validation and accuracy. Future research will likely focus on pushing the limits of detection even lower, enabling the analysis of smaller sample volumes, such as those obtained from microdosing studies or single-cell analyses. The development of novel ionization sources and mass analyzers could further enhance the sensitivity and selectivity of these methods. Additionally, the unique mass signature of 6a,3'-p-Dihydroxy Paclitaxel-d5 can be leveraged in high-resolution mass spectrometry and imaging mass spectrometry techniques to visualize the spatial distribution of this metabolite within tissues and cells.
| Bioanalytical Technique | Role of 6a,3'-p-Dihydroxy Paclitaxel-d5 | Potential Future Advancements |
| LC-MS/MS | Internal standard for accurate quantification | Lower limits of detection, high-throughput analysis |
| High-Resolution Mass Spectrometry | Confirmatory analysis and structural elucidation | Enhanced mass accuracy and resolution |
| Imaging Mass Spectrometry | Spatial mapping of the metabolite in tissues | Single-cell imaging, subcellular localization |
Contribution to Understanding Drug-Drug Interactions at a Metabolic Level
Paclitaxel is primarily metabolized by the cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4. Co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes can lead to significant drug-drug interactions (DDIs), altering the safety and efficacy of Paclitaxel. 6a,3'-p-Dihydroxy Paclitaxel-d5, as an internal standard for a major Paclitaxel metabolite, is an invaluable tool for in vitro and in vivo studies aimed at understanding these DDIs. By enabling the precise measurement of metabolite formation, researchers can accurately assess the impact of co-administered drugs on Paclitaxel metabolism. Future research can utilize this tool to screen new drug candidates for their potential to interact with Paclitaxel and to develop physiologically based pharmacokinetic (PBPK) models that can predict DDIs in clinical settings.
| CYP Enzyme | Metabolic Reaction | Potential for DDI |
| CYP2C8 | 6α-hydroxylation | High |
| CYP3A4 | 3'-p-hydroxylation | High |
Potential as a Research Tool for Understanding Resistance Mechanisms in Pre-clinical Models
Drug resistance is a major challenge in cancer therapy with Paclitaxel. One of the mechanisms of resistance involves altered drug metabolism, leading to increased inactivation of the drug. The ability to accurately quantify Paclitaxel and its metabolites in preclinical models of drug resistance is essential for understanding these mechanisms. 6a,3'-p-Dihydroxy Paclitaxel-d5 can be used as an internal standard in studies comparing the metabolic profiles of sensitive and resistant cancer cell lines or tumors. An observed increase in the levels of the 6a-hydroxy or 3'-p-hydroxy metabolites in resistant models could indicate that enhanced metabolism is a key driver of resistance. This knowledge can then be used to develop strategies to overcome resistance, such as the co-administration of metabolic inhibitors.
Q & A
Q. Table 1. Key MS/MS Parameters for 6α,3'-p-Dihydroxy Paclitaxel-d5 Detection
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 870.3 [M+H]<sup>+</sup> |
| Product Ion (m/z) | 286.1 (C13H15O4<sup>+</sup>) |
| Collision Energy (eV) | 25 |
| Retention Time (min) | 6.8 ± 0.2 |
| LOD (ng/mL) | 0.5 |
Source : Adapted from UHPLC-MS/MS protocols in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
